3-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, a quinolizidine moiety, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving phenolic compounds and suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Quinolizidine Moiety: The quinolizidine ring system can be introduced via a reductive amination reaction, where an appropriate amine reacts with a ketone or aldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, facilitated by reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, sulfonates, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
Medically, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it might have applications in drug development, particularly in areas like anti-inflammatory or anticancer research.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-phenyl-4H-chromene-8-carboxamide: Lacks the quinolizidine moiety, making it less complex.
N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide: Similar but without the methyl group, potentially altering its reactivity and biological activity.
3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide: Lacks the quinolizidine moiety, simplifying its structure.
Uniqueness
The uniqueness of 3-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide lies in its combination of structural features. The presence of the chromene core, quinolizidine moiety, and carboxamide group provides a versatile framework for various chemical reactions and biological interactions, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C27H30N2O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |
InChI |
InChI=1S/C27H30N2O3/c1-18-24(30)21-12-7-13-22(26(21)32-25(18)19-9-3-2-4-10-19)27(31)28-17-20-11-8-16-29-15-6-5-14-23(20)29/h2-4,7,9-10,12-13,20,23H,5-6,8,11,14-17H2,1H3,(H,28,31) |
InChI Key |
NDLVQNHULRWCPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCC3CCCN4C3CCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.